molecular formula C18H17NO2 B1597039 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol CAS No. 94004-77-0

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol

Cat. No. B1597039
CAS RN: 94004-77-0
M. Wt: 279.3 g/mol
InChI Key: FBZNXNGYOHLNQT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, also known as 1-(4-methoxyphenyl)-2-quinolineethanol, is a synthetic compound with a wide range of applications in the scientific research field. It is an important intermediate in organic synthesis and can be used as a starting material for the synthesis of a variety of compounds. It has been studied for its potential use in a variety of biological and physiological applications.

Scientific Research Applications

Mechanism of Etherification

Research on derivatives of 2-alkylamino-1-phenylethanol provides insights into the etherification mechanism, suggesting that the process proceeds via a quinoidal intermediate rather than a carbonium ion intermediate. This mechanism is crucial for understanding the acid-catalyzed racemization of catecholamines, potentially involving compounds like 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol (Venter & Greeff, 1980).

KDR Kinase Inhibitors

The synthesis of 1H-indol-2-yl-1H-quinolin-2-one ring systems, found in potent and selective KDR kinase inhibitors, involves compounds related to 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. This highlights its role in developing new therapeutics targeting vascular endothelial growth factor receptors (Kuethe et al., 2005).

Antibacterial Quinoxalines

A study on the green synthesis of novel quinoxaline sulfonamides, which have shown antibacterial activity, involves the use of derivatives of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol. These compounds exhibit promising antibacterial properties against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Biocatalytic Production Optimization

Optimization of the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol using Lactobacillus senmaizuke highlights its significance in the production of drug intermediates. This optimization is crucial for synthesizing antihistamines and demonstrates the potential of 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol in pharmaceutical manufacturing (Kavi et al., 2021).

Antimicrobial Pyrazoline Derivatives

The design and synthesis of new quinoxaline derivatives containing pyrazoline residue have been studied for their potential antimicrobial activity. These compounds, related to 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, exhibit substantial activity against various microbial strains, indicating their therapeutic potential (Kumar et al., 2014).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-quinolin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11,18,20H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZNXNGYOHLNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372074
Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol

CAS RN

94004-77-0
Record name 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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